Gpu ammonium salt
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Overview
Description
Guanylyl-3’-5’-uridine ammonium salt is a dinucleotide compound with the molecular formula C19H24N7O13P·NH3 and a molecular weight of 606.44 g/mol . It is commonly used in biochemical research and has significant applications in the field of molecular biology, particularly in the study of mRNA synthesis and genetic information translation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-3’-5’-uridine ammonium salt typically involves the coupling of guanosine monophosphate and uridine monophosphate. This process is facilitated by the use of activating agents such as carbodiimides or phosphoramidites under controlled conditions to ensure the formation of the desired dinucleotide .
Industrial Production Methods
Industrial production of Guanylyl-3’-5’-uridine ammonium salt follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Guanylyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide bases, affecting the compound’s stability and function.
Reduction: Reduction reactions can modify the phosphate backbone, impacting the compound’s biochemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can produce various nucleotide analogs with altered biochemical properties .
Scientific Research Applications
Guanylyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and reactions.
Biology: The compound plays a crucial role in the study of mRNA synthesis and genetic information translation.
Medicine: It is involved in research related to mRNA-based therapies and disease mechanisms.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mechanism of Action
Guanylyl-3’-5’-uridine ammonium salt exerts its effects by participating in the synthesis and translation of mRNA. It interacts with various molecular targets, including ribosomes and RNA polymerases, to facilitate the accurate translation of genetic information. The compound’s phosphate backbone and nucleotide bases play a critical role in these interactions, ensuring the proper functioning of the mRNA synthesis machinery .
Comparison with Similar Compounds
Similar Compounds
- Adenylyl-3’-5’-uridine ammonium salt
- Cytidylyl-3’-5’-uridine ammonium salt
- Thymidylyl-3’-5’-uridine ammonium salt
Uniqueness
Guanylyl-3’-5’-uridine ammonium salt is unique due to its specific nucleotide composition, which imparts distinct biochemical properties. Its guanosine and uridine components allow for unique interactions with mRNA synthesis machinery, making it particularly valuable in the study of genetic information translation .
Properties
Molecular Formula |
C19H27N8O13P |
---|---|
Molecular Weight |
606.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3/t6-,7-,10-,11-,12-,13-,16-,17-;/m1./s1 |
InChI Key |
BBBUJXLTQPKTLN-ORIIHXKDSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N |
Origin of Product |
United States |
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